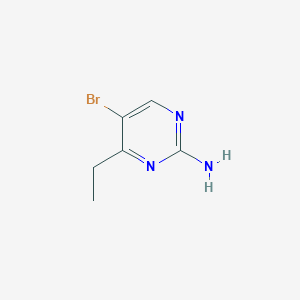![molecular formula C13H10N2O2 B14910601 4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid](/img/structure/B14910601.png)
4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Pyridin-4-ylmethylene)amino)benzoic acid is an organic compound that features a pyridine ring attached to a benzoic acid moiety through a methyleneamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-4-ylmethylene)amino)benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and 4-pyridinecarboxaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for 4-((Pyridin-4-ylmethylene)amino)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Pyridin-4-ylmethylene)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the methyleneamino linkage to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-((Pyridin-4-ylmethylene)amino)benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-((Pyridin-4-ylmethylene)amino)benzoic acid involves its ability to interact with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. The pyridine ring can act as a Lewis base, targeting Lewis acidic sites, while the carboxyl group can interact with metal ions or other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((Pyridin-3-ylmethylene)amino)benzoic acid
- 4-((Pyridin-2-ylmethylene)amino)benzoic acid
- 4-((Pyridin-4-ylmethyl)amino)benzoic acid
Uniqueness
4-((Pyridin-4-ylmethylene)amino)benzoic acid is unique due to the specific positioning of the pyridine ring, which can influence its binding properties and reactivity. This positional isomerism can result in different chemical and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C13H10N2O2 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
4-(pyridin-4-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H,(H,16,17) |
Clé InChI |
WGNODVYGRGBQOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)
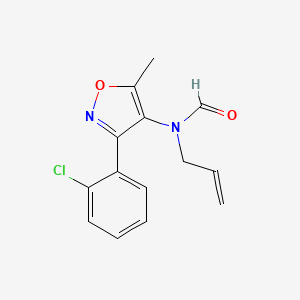
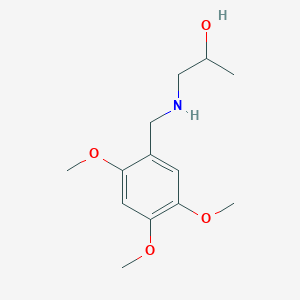
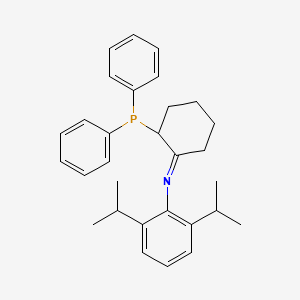

![Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)

![2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14910549.png)
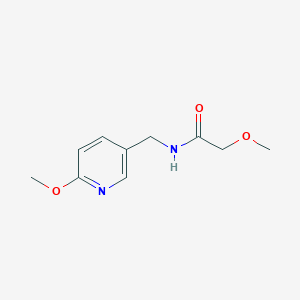

![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)
![4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14910572.png)

